Lung Tumor Multiplicity and Malignancy Index: CPP vs. Benzo[a]pyrene vs. 6-Nitrochrysene in the Newborn Mouse Lung Adenoma Bioassay
In a direct head-to-head newborn mouse lung adenoma bioassay, cyclopenta[cd]pyrene (CPP) exhibited a tissue-specific tumorigenic profile that was qualitatively distinct from benzo[a]pyrene (BaP) and 6-nitrochrysene (6-NC). For tumor incidence (ED50) and multiplicity (TM1.0), the tumorigenic potency series was 6-NC > BaP > CPP with a ratio of approximately 1:10–25:76.5–135 [1]. However, when the malignancy index — reflecting progression of lung adenomas to adenocarcinomas — was examined, the order **inverted**: CPP > 6-NC > BaP, expressed as a ratio of 1:1.4:8.3 [1]. This means CPP induced the highest proportion of malignant lung tumors despite having the lowest overall tumor multiplicity, a dissociation not observed with BaP. Additionally, CPP produced a 20-fold increase in lung tumor multiplicity and a nearly 8-fold increase in tumor incidence at the lowest total dose tested (1.55 μmol), with tumor multiplicity saturating at approximately 7 tumors/animal [1].
| Evidence Dimension | Lung tumor malignancy index (progression to adenocarcinoma) in newborn mouse assay |
|---|---|
| Target Compound Data | CPP malignancy index ratio = 1 (reference); tumor multiplicity saturated at ~7 tumors/animal; 20-fold multiplicity increase at 1.55 μmol |
| Comparator Or Baseline | BaP malignancy index ratio = 8.3 (8.3-fold lower malignancy); 6-NC malignancy index ratio = 1.4 |
| Quantified Difference | CPP induced 8.3-fold higher adenocarcinoma progression than BaP; tumorigenic potency ratio (ED50/TM1.0) = 1:10–25:76.5–135 (6-NC:BaP:CPP) |
| Conditions | Newborn mouse lung adenoma bioassay; compounds administered i.p.; dose range 1.55–7.75 μmol (CPP); parameters ED50, TM1.0, and malignancy index defined |
Why This Matters
For researchers studying PAH-induced lung adenocarcinoma progression or evaluating therapeutic interventions, CPP provides a model compound with uniquely high malignancy potential relative to tumor multiplicity — a feature that BaP and 6-NC do not replicate.
- [1] Busby, W.F. Jr., Stevens, E.K., Kellenbach, E.R., Cornelisse, J., Lugtenburg, J. (1988). Dose-response relationships of the tumorigenicity of cyclopenta[cd]pyrene, benzo[a]pyrene and 6-nitrochrysene in a newborn mouse lung adenoma bioassay. Carcinogenesis, 9(5), 741-746. View Source
